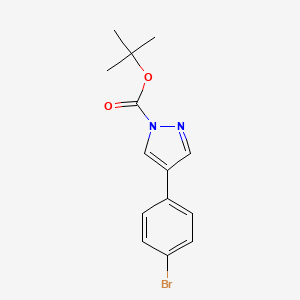

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate

Description

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (CAS: 1100052-58-1) is a pyrazole-based compound featuring a tert-butyl carboxylate protecting group and a 4-bromophenyl substituent at the 4-position of the pyrazole ring. This molecule is widely utilized in medicinal and synthetic chemistry as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 329.19 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSVRTUIYMLKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate typically involves the reaction of 4-bromophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular functions . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Core and Substituents

The compound’s key structural analogs differ in their heterocyclic cores, substituent positions, and functional groups:

| Compound Name | Heterocycle | Substituent | Molecular Weight (g/mol) | Purity (%) | Key Features |

|---|---|---|---|---|---|

| Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate | Pyrazole | 4-Bromophenyl | 329.19 | 97 | Bromine enables cross-coupling reactions |

| Tert-butyl 4-methylpyrazole-1-carboxylate | Pyrazole | 4-Methyl | 182.22 | ≤100 | Simpler structure; no halogen substituent |

| Tert-butyl 4-(4-bromophenyl)-1H-imidazole-1-carboxylate | Imidazole | 4-Bromophenyl | 328.18 | N/A | Additional nitrogen atom in heterocycle |

| Tert-butyl (4-bromothiophen-2-yl)carbamate | Thiophene | 4-Bromo | 276.14 | 98 | Sulfur-containing heterocycle |

| Tert-butyl 3-chloroindazole-1-carboxylate | Indazole | 3-Chloro | 268.71 | 96 | Fused benzene-pyrazole system |

Key Observations :

- Heterocycle Effects: Pyrazoles (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to imidazoles (non-adjacent nitrogens) or thiophenes (sulfur atom). For example, imidazoles are more basic due to aromatic stabilization of the protonated form .

- Substituent Influence : The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects, facilitating electrophilic substitution or cross-coupling. In contrast, methyl or chloro substituents (e.g., in tert-butyl 3-chloroindazole-1-carboxylate) modify solubility and reactivity profiles .

Biological Activity

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group and a bromophenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potentials.

Chemical Structure

The compound this compound has the following molecular formula:

- Molecular Formula : C13H14BrN3O2

- Molecular Weight : 312.17 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with pyrazole-1-carboxylic acid derivatives in the presence of tert-butyl chloroformate. The reaction conditions generally require a base such as triethylamine and are conducted under controlled temperatures to ensure high yields.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activities. Research has shown that compounds with similar structures can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. For instance:

- Case Study : A series of pyrazole derivatives were evaluated for their antitumor properties against various cancer cell lines. The results indicated that compounds with bromine substituents exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Mechanism : The compound may inhibit the activation of NF-kB, a transcription factor that plays a crucial role in inflammation. This inhibition can lead to reduced levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications as well. Pyrazole derivatives are known for their ability to disrupt bacterial cell membranes, leading to cell lysis.

- Research Findings : In vitro studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly influence their pharmacological properties.

| Substituent | Effect on Activity |

|---|---|

| Bromine at para position | Enhanced antitumor activity |

| Tert-butyl group | Improved solubility and bioavailability |

| Carboxylate group | Essential for interaction with biological targets |

Q & A

Basic Question: What are the standard protocols for synthesizing tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by bromophenyl and tert-butyl carboxylate functionalization. A common approach includes:

Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the 4-bromophenyl group to the pyrazole core (e.g., using Pd catalysts and boronic acid derivatives) .

Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .

Optimization parameters :

- Temperature control (e.g., 80–100°C for cross-coupling reactions).

- Solvent selection (polar aprotic solvents like DMF or THF for improved solubility).

- Catalytic efficiency (e.g., Pd(PPh₃)₄ for higher yields in coupling steps) .

Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Advanced Question: How can crystallographic data discrepancies in this compound derivatives be resolved during structural refinement?

Answer:

Crystallographic refinement challenges often arise from:

- Disorder in the tert-butyl group : Modeled using split positions and restrained thermal parameters.

- Hydrogen bonding ambiguities : Graph-set analysis (e.g., Etter’s formalism) to identify directional interactions and validate packing motifs .

Methodological steps :

Data collection : High-resolution (<1.0 Å) datasets to reduce noise.

Software tools : SHELX suite (SHELXL for refinement; SHELXS for structure solution) for handling anisotropic displacement parameters .

Validation metrics : R-factor convergence (<5%), and analysis of residual electron density maps to detect missed disorder .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (tert-butyl), δ 7.3–7.6 ppm (bromophenyl protons) .

- ¹³C NMR : Carbonyl (C=O) at ~150 ppm, pyrazole carbons at 105–140 ppm .

- Mass spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 345.08) .

- IR spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-Br at ~600 cm⁻¹ .

Advanced Question: How do electronic effects of the bromophenyl substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The 4-bromophenyl group acts as both an electron-withdrawing substituent (via inductive effects) and a directing group (via resonance):

- Electrophilic substitution : Bromine deactivates the aromatic ring, favoring meta/para selectivity in subsequent reactions.

- Cross-coupling : The C-Br bond serves as a reactive site for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).

Mechanistic insights : - Oxidative addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.

- Transmetallation : Boronic acid derivatives transfer aryl groups to Pd(II).

- Reductive elimination : Regeneration of Pd(0) and C-C bond formation .

Basic Question: What are the primary applications of this compound in medicinal chemistry research?

Answer:

This compound is a versatile intermediate for:

Kinase inhibitor development : Pyrazole cores target ATP-binding pockets in kinases (e.g., JAK2, EGFR).

Anticancer agents : Bromophenyl groups enhance lipophilicity and membrane permeability .

Protecting group strategies : Boc groups enable selective deprotection for functionalizing amines in prodrug designs .

Advanced Question: How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Map electrostatic potential surfaces to identify electron-rich regions.

Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites.

Case study :

- Nitration reactions : The bromophenyl group directs electrophiles to the para position relative to the pyrazole ring, validated by DFT-derived charge densities .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In amber glass bottles at 2–8°C to prevent light/thermal degradation .

Advanced Question: How can hydrogen-bonding patterns in this compound crystals inform co-crystal engineering?

Answer:

Graph-set analysis (e.g., R₂²(8) motifs) identifies robust hydrogen-bonding networks:

Donor-acceptor pairs : Pyrazole N-H and carbonyl O atoms form chains.

Co-crystal design : Introduce complementary H-bond donors (e.g., carboxylic acids) to enhance solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.